4-Piperidin-1-ylbenzonitrile
Overview
Description
4-Piperidin-1-ylbenzonitrile is an organic compound with the molecular formula C₁₂H₁₄N₂. It is a white crystalline powder that is stable at room temperature but decomposes upon heating. This compound is soluble in organic solvents such as ethanol and dimethylformamide. It is commonly used as an intermediate in organic synthesis and in the preparation of orange-red dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Piperidin-1-ylbenzonitrile involves the reaction between benzoyl cyanide and 4-piperidinamine under appropriate conditions . The reaction typically requires a solvent such as ethanol and may be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 4-Piperidin-1-ylbenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
4-Piperidin-1-ylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: This compound is explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: It is utilized in the production of dyes and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Piperidin-1-ylbenzonitrile involves its interaction with specific molecular targets and pathways. The piperidine ring and nitrile group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory effects.
Matrine: Another piperidine alkaloid with antiproliferative and antimetastatic properties.
Uniqueness: 4-Piperidin-1-ylbenzonitrile is unique due to its specific structure, which combines a piperidine ring with a benzonitrile group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in organic synthesis, medicinal chemistry, and industrial processes .
Biological Activity
4-Piperidin-1-ylbenzonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential applications based on available research findings.
Chemical Structure and Properties
This compound (C12H12N2) features a piperidine ring attached to a benzonitrile moiety. The presence of the piperidine ring enhances its ability to interact with biological targets, contributing to its pharmacological profile. The nitrile group may also play a role in its biological activity by participating in hydrogen bonding and dipole interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit key enzymes involved in bacterial fatty acid synthesis and folate metabolism, such as Enoyl ACP Reductase and Dihydrofolate Reductase. This inhibition can lead to bacterial growth cessation, highlighting the potential of these compounds as antimicrobial agents.
Inhibition of Lysine-Specific Demethylase 1 (LSD1)
A notable study demonstrated that this compound acts as an inhibitor of LSD1, an enzyme implicated in various cancers. The crystal structure of LSD1 in complex with this compound revealed that it binds effectively within the enzyme's substrate-binding cavity, stabilizing through polar and nonpolar interactions. This binding mode elucidates the compound's high inhibitory potency against LSD1, suggesting its potential use in cancer therapeutics .
The mechanisms by which this compound exerts its biological effects involve several pathways:
- Enzyme Inhibition : The compound inhibits specific enzymes critical for cellular processes, including those involved in methylation and fatty acid synthesis.
- Receptor Modulation : It may act as a ligand for various receptors, modulating their activity and influencing downstream signaling pathways.
- Structural Interactions : The piperidine moiety allows for enhanced lipophilicity and metabolic stability, facilitating interactions with biological targets.
Study on Anticancer Properties
A study focused on the synthesis of derivatives of this compound indicated promising anticancer activity. The derivatives were evaluated for their ability to inhibit cancer cell proliferation. Results showed that modifications on the piperidine ring significantly influenced the anticancer potency, with some derivatives exhibiting enhanced activity compared to the parent compound .
Antioxidant Activity
In addition to antimicrobial and anticancer properties, research has highlighted the antioxidant potential of piperidine derivatives. Compounds derived from piperidine exhibited significant free radical scavenging activities, suggesting their utility in preventing oxidative stress-related diseases .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-piperidin-1-ylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-10-11-4-6-12(7-5-11)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPXHFFGXQFUDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354218 | |
Record name | 4-piperidin-1-ylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204-85-9 | |
Record name | 4-piperidin-1-ylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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